2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate
Overview
Description
2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate is a chemical compound known for its utility in various chemical reactions and applications. It is often used as a reagent in organic synthesis, particularly in peptide coupling and the synthesis of ribonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate typically involves the reaction of 2-fluoro-1-methylpyridine with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is sensitive to moisture and should be stored in a dry, inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Coupling Reactions: It is used as a coupling reagent in peptide synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine and solvents such as dichloromethane and acetonitrile. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In peptide coupling reactions, the primary products are peptides with high purity and yield .
Scientific Research Applications
2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptides and ribonucleotides.
Biology: It is employed in the derivatization of vitamin D metabolites for analysis by mass spectrometry.
Industry: It is utilized in the production of fine chemicals and specialty reagents.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate involves its role as a coupling reagent. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amines. This process is crucial in the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-methylpyridinium p-toluenesulfonate: Another fluorinated pyridinium salt used in similar applications.
1-Methyl-2-fluoropyridinium tosylate: Used in peptide synthesis and other organic reactions.
Uniqueness
2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where high reactivity and stability are required .
Properties
IUPAC Name |
2-fluoro-1-methylpyridin-1-ium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN.CHF3O3S/c1-8-5-3-2-4-6(8)7;2-1(3,4)8(5,6)7/h2-5H,1H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGVYJOHEQHHNH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1F.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F4NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00841152 | |
Record name | 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00841152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921754-29-2 | |
Record name | 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00841152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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